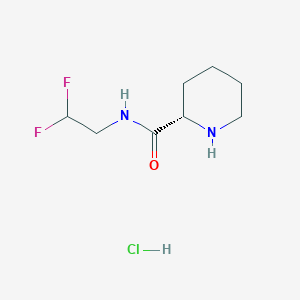

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride

Description

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group and a difluoroethyl moiety

Properties

IUPAC Name |

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2O.ClH/c9-7(10)5-12-8(13)6-3-1-2-4-11-6;/h6-7,11H,1-5H2,(H,12,13);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUQPJKKMXQMRD-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)NCC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions (e.g., in the presence of a base like triethylamine).

Addition of the Difluoroethyl Group: The difluoroethyl group is incorporated through a nucleophilic substitution reaction, where a difluoroethyl halide reacts with the piperidine derivative in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs for neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

(2S)-N-(2,2-difluoroethyl)pyrrolidine-2-carboxamide hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

(2S)-N-(2,2-difluoroethyl)morpholine-2-carboxamide hydrochloride: Contains a morpholine ring, offering different pharmacological properties.

Uniqueness: (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a difluoroethyl group, which may confer distinct biological activity and pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a difluoroethyl group and a carboxamide moiety. These structural features contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound has shown inhibitory effects on several kinases, which are crucial in various signaling pathways related to cancer and infectious diseases.

Biological Activity Overview

| Target | Biological Activity | IC50 (nM) | Reference |

|---|---|---|---|

| VEGFR-2 | Inhibition of angiogenesis | 11.3 | |

| HIV-1 Protease | Potent inhibitor | 3.61 | |

| Phosphatidylinositol-4-kinase β (PI4K) | Inhibition in Plasmodium falciparum | 40 |

Case Studies

-

VEGFR-2 Inhibition :

A study demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibited significant inhibition against the VEGFR-2 kinase, which is pivotal in tumor angiogenesis. The representative compound showed an IC50 value of 11.3 μM against human liver cancer cell lines, indicating potential for cancer therapy . -

HIV-1 Protease Activity :

Another study highlighted the effectiveness of piperidine derivatives as inhibitors of HIV-1 protease. The compound (22a), with structural similarities to our target compound, exhibited an IC50 value of 3.61 nM against both wild-type and resistant strains of HIV-1 . This suggests that modifications in the piperidine structure can lead to enhanced antiviral activity. -

Antimalarial Activity :

Research on piperidine-based compounds has shown that they can inhibit Plasmodium falciparum PI4K, with promising results in both laboratory and field isolates. The compound demonstrated an IC50 value of 40 nM, emphasizing its potential in treating malaria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.